

2,3,4-Trichloronitrobenzene CAS number and molecular formula

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Compound of Interest

Compound Name: 2,3,4-Trichloronitrobenzene

Cat. No.: B101362

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In-Depth Technical Guide: 2,3,4-Trichloronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of **2,3,4-trichloronitrobenzene**, a key chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and pesticides. This document outlines its chemical and physical properties, synthesis and analytical methodologies, and its role as a precursor in the development of therapeutic agents.

CAS Number: 17700-09-3^[1] Molecular Formula: C₆H₂Cl₃NO₂^[1]

Physicochemical Properties

A summary of the key physical and chemical properties of **2,3,4-trichloronitrobenzene** is presented in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Property	Value	Reference
Molecular Weight	226.44 g/mol	[2]
Appearance	White to light yellow crystalline powder or needles	[1][2]
Melting Point	53-56 °C	[2]
Boiling Point	296.2 ± 35.0 °C (Predicted)	
Solubility	Insoluble in water	[2]
Vapor Pressure	0.00256 mmHg at 25°C	
Flash Point	>230 °F	
Density	1.7193 g/cm ³ (rough estimate)	

Synthesis and Analytical Protocols

Synthesis Protocol: Microchannel Nitration of 1,2,3-Trichlorobenzene

A modern and efficient method for the synthesis of **2,3,4-trichloronitrobenzene** involves the nitration of 1,2,3-trichlorobenzene in a microchannel continuous flow reactor. This method offers high yield, purity, and improved safety compared to traditional batch processes.[3]

Materials:

- 1,2,3-trichlorobenzene
- Concentrated nitric acid (65-70%)
- Concentrated sulfuric acid (98%)
- Microchannel continuous flow reactor with preheating and reaction modules
- Advection pumps
- Collecting tank

- Separatory funnel

Procedure:

- Prepare a mixed acid solution by carefully adding concentrated sulfuric acid to concentrated nitric acid in a molar ratio typically ranging from 1:1 to 1:3.
- Set up the microchannel continuous flow reactor system.
- Use two separate advection pumps to introduce 1,2,3-trichlorobenzene and the mixed acid into the preheating module of the reactor.
- The preheated reactants then flow into the reaction module, where the nitration reaction occurs. The reaction temperature is typically maintained between 60-80°C with a residence time of 60-180 seconds.[3]
- The reaction mixture flows from the reactor into a cooled collecting tank.
- The collected mixture is then transferred to a separatory funnel and allowed to stand for phase separation.
- The lower acid layer is separated from the upper organic layer containing the product.
- The organic layer is washed with water and a dilute sodium bicarbonate solution to remove residual acid, followed by a final wash with water.
- The crude **2,3,4-trichloronitrobenzene** can be purified by recrystallization from a suitable solvent like ethanol to yield a high-purity product.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard and reliable method for the identification and quantification of **2,3,4-trichloronitrobenzene**.

Instrumentation:

- Gas chromatograph equipped with a mass selective detector (MSD)

- Capillary column suitable for separating chlorinated aromatic compounds (e.g., DB-5ms, HP-5ms, or equivalent)
- Autosampler

Reagents and Standards:

- High-purity **2,3,4-trichloronitrobenzene** standard
- High-purity solvent for sample dilution (e.g., hexane or dichloromethane)

GC-MS Parameters (Typical):

- Injector Temperature: 250°C
- Oven Temperature Program:
 - Initial temperature: 80°C, hold for 2 minutes
 - Ramp: 10°C/min to 280°C
 - Hold: 5 minutes at 280°C
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
- MSD Parameters:
 - Ion Source Temperature: 230°C
 - Quadrupole Temperature: 150°C
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Scan Range: m/z 50-300

Sample Preparation:

- Accurately weigh a known amount of the sample containing **2,3,4-trichloronitrobenzene**.

- Dissolve the sample in a known volume of a suitable solvent (e.g., hexane) to achieve a concentration within the calibration range of the instrument.
- If necessary, filter the sample to remove any particulate matter.
- Inject a 1 μL aliquot of the prepared sample into the GC-MS system.

Data Analysis:

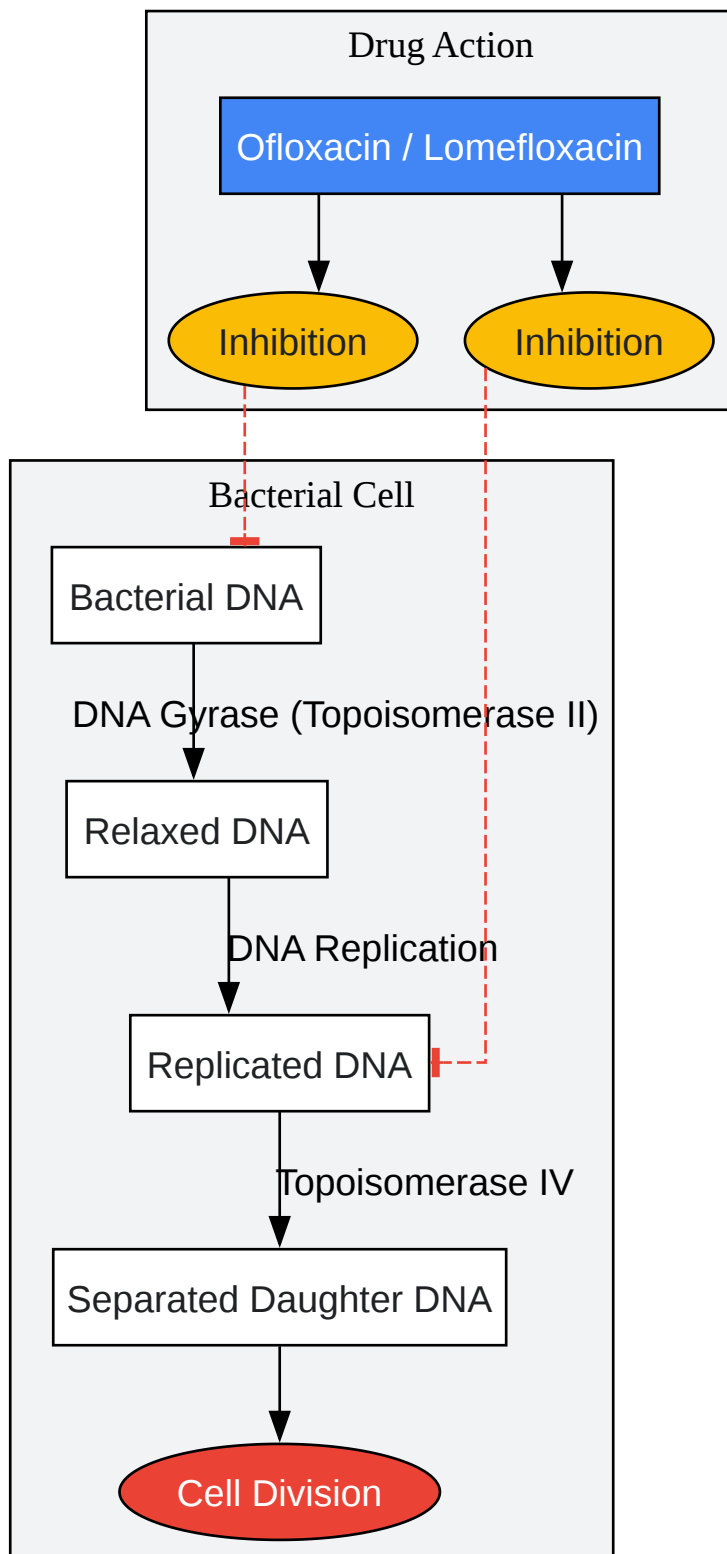
- Identify **2,3,4-trichloronitrobenzene** by its retention time and the fragmentation pattern in its mass spectrum. The molecular ion peak is expected at m/z 225, with characteristic isotopic peaks for the three chlorine atoms.
- Quantify the analyte by comparing its peak area to a calibration curve generated from standards of known concentrations.

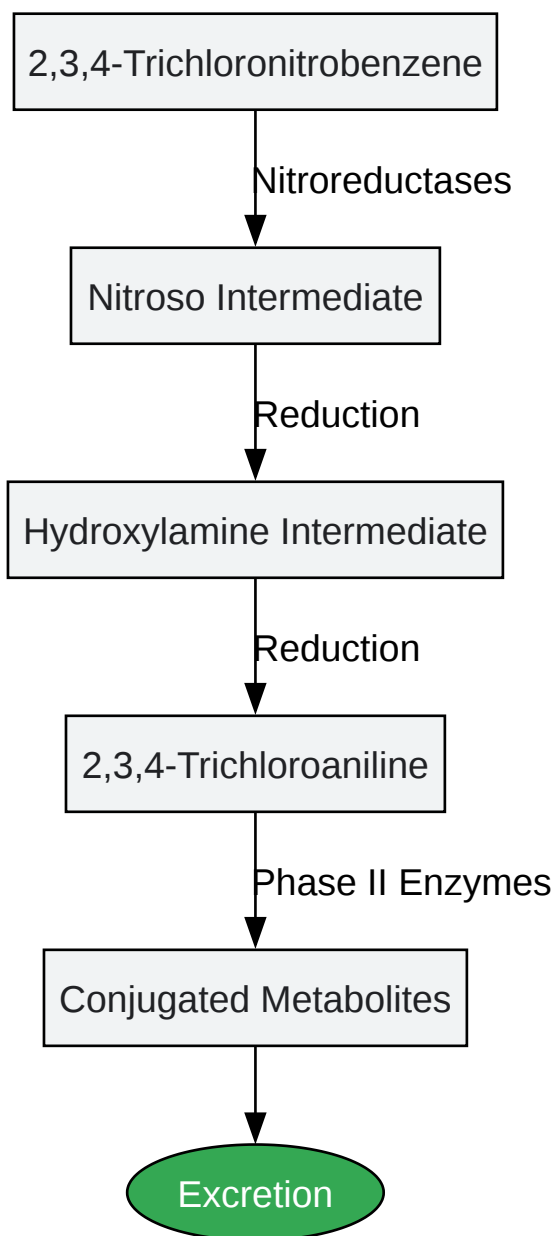
Role in Drug Development

2,3,4-Trichloronitrobenzene is a critical starting material in the synthesis of several important pharmaceutical compounds, particularly fluoroquinolone antibiotics such as ofloxacin and lomefloxacin.[2] These antibiotics are widely used to treat a variety of bacterial infections.

Synthetic Pathway to Fluoroquinolones

The synthesis of fluoroquinolones from **2,3,4-trichloronitrobenzene** generally involves a series of nucleophilic aromatic substitution reactions, followed by cyclization and other functional group manipulations. The trichloronitrobenzene core provides the necessary framework for building the quinolone ring system.





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